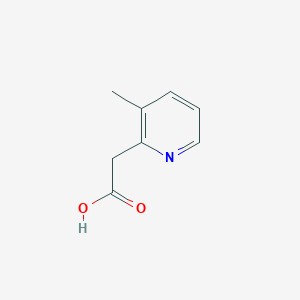

2-(3-Methylpyridin-2-yl)acetic acid

Descripción

2-(3-Methylpyridin-2-yl)acetic acid is a heterocyclic carboxylic acid derivative featuring a pyridine ring substituted with a methyl group at the 3-position and an acetic acid moiety at the 2-position. Pyridine-based acetic acids are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to coordinate with metals .

Propiedades

IUPAC Name |

2-(3-methylpyridin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-2-4-9-7(6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNRBXCLHQZOMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630556 | |

| Record name | (3-Methylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000565-37-6 | |

| Record name | (3-Methylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyridin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylpyridine with a suitable acetic acid derivative. For example, the reaction of 3-methylpyridine with bromoacetic acid in the presence of a base such as potassium carbonate can yield 2-(3-Methylpyridin-2-yl)acetic acid. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Methylpyridin-2-yl)acetic acid may involve more efficient and scalable processes. One such method could be the catalytic hydrogenation of a precursor compound, such as 2-(3-Methylpyridin-2-yl)acetonitrile, in the presence of a suitable catalyst like palladium on carbon. This method allows for the selective reduction of the nitrile group to the corresponding acetic acid moiety under mild conditions.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Methylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or an aldehyde.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under appropriate conditions.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 2-(3-Methylpyridin-2-yl)acetic acid, while reduction with sodium borohydride can produce 2-(3-Methylpyridin-2-yl)ethanol.

Aplicaciones Científicas De Investigación

2-(3-Methylpyridin-2-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-(3-Methylpyridin-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers and Methyl-Substituted Derivatives

Table 1: Comparison of Methyl-Substituted Pyridinyl Acetic Acids

Key Observations :

- Positional Effects : The methyl group's position on the pyridine ring influences electronic distribution and steric effects. For example, a 3-methyl group (as in the target compound) may enhance solubility compared to 5- or 6-methyl analogs due to reduced steric hindrance near the acetic acid moiety.

- Synthetic Routes: Methyl-substituted pyridinyl acetic acids are typically synthesized via condensation reactions involving acetic acid derivatives and substituted pyridines, as seen in methods for β-heteroaryl-α-amino acid derivatives .

Heterocyclic Variants: Pyrazine and Pyrazole Derivatives

Table 2: Heterocyclic Analogs

Key Observations :

- Electronic Effects : Pyrazine and pyrazole rings introduce additional nitrogen atoms, increasing electron-withdrawing effects and acidity compared to pyridine derivatives.

Halogenated Derivatives

Table 3: Chlorinated Analogs

Key Observations :

- Chlorine Effects : Chlorine atoms enhance lipophilicity and may improve bioavailability but increase environmental persistence and toxicity risks.

Key Observations :

- Toxicity Inference : While direct data on 2-(3-Methylpyridin-2-yl)acetic acid is unavailable, its structural similarity to 2-(pyridin-3-yl)acetic acid (CAS 501-81-5) suggests comparable handling requirements, including protective gloves, eye protection, and ventilation .

Actividad Biológica

2-(3-Methylpyridin-2-yl)acetic acid is an organic compound characterized by its molecular formula and a molecular weight of 151.16 g/mol. This compound features a pyridine ring substituted with a methyl group and a carboxylic acid functional group, placing it within the pyridine carboxylic acids family. Its unique structure suggests potential for various biological activities, particularly in medicinal chemistry.

The synthesis of 2-(3-Methylpyridin-2-yl)acetic acid typically involves the reaction of 3-methylpyridine with chloroacetic acid, often facilitated by a catalyst in a suitable solvent to enhance yield and purity. The compound is generally encountered as a white to off-white crystalline powder, soluble in water due to the presence of the carboxylic acid group.

Biological Activity

Research indicates that 2-(3-Methylpyridin-2-yl)acetic acid exhibits various biological activities, including:

- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties, which may contribute to pain management therapies.

- Analgesic Properties : It shows promise as an analgesic agent, potentially modulating neurotransmitter systems.

- Interactions with Biological Targets : Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways and neurotransmitter systems, although detailed mechanisms require further investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-(3-Methylpyridin-2-yl)acetic acid:

- Analgesic Efficacy : In animal models, derivatives of this compound have been shown to possess significant analgesic effects. For instance, an amide derivative exhibited greater efficacy than ibuprofen while demonstrating lower ulcerogenic potential .

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties against various pathogens. In vitro studies indicated moderate antibacterial activity against N. meningitidis and H. influenzae, suggesting potential as a starting point for developing new antibiotics .

- Mechanism of Action Studies : Research has indicated that the compound may inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids, which could contribute to its analgesic effects .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(3-Methylpyridin-2-yl)acetic acid, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves functionalization of pyridine derivatives. A common approach is the alkylation of 3-methylpyridine with chloroacetic acid under basic conditions, followed by purification via recrystallization or column chromatography. Reaction efficiency can be enhanced by optimizing solvent polarity (e.g., using DMF for improved solubility) and temperature control (40–60°C). Monitoring reaction progress with HPLC (≥98.0% purity threshold) ensures reproducibility .

Q. What analytical techniques are most effective for characterizing 2-(3-Methylpyridin-2-yl)acetic acid?

Answer:

- NMR Spectroscopy : H and C NMR can confirm the methylpyridine moiety (δ 2.4 ppm for CH) and acetic acid backbone (δ 3.8 ppm for CH) .

- HPLC : Used to verify purity (>98.0%) and detect impurities, with a C18 column and UV detection at 254 nm .

- Mass Spectrometry : ESI-MS in negative ion mode confirms the molecular ion peak at m/z 151.1 (CHNO) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H319/H335 hazards) .

- Ventilation : Use fume hoods to minimize inhalation risks (respiratory irritation) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can mechanistic inconsistencies in the compound’s reactivity with oxidizing agents be resolved?

Answer: Contradictions in oxidative stability (e.g., unexpected byproducts) may arise from trace metal impurities or pH variations. Conduct controlled experiments using differential scanning calorimetry (DSC) to map thermal decomposition pathways. Pair with FT-IR to identify intermediate species (e.g., carboxylic acid oxidation products). Cross-reference results with computational DFT studies to validate reaction mechanisms .

Q. What experimental strategies address discrepancies in spectroscopic data across different research groups?

Answer:

- Standardized Solvent Systems : Use deuterated solvents (e.g., DMSO-d) for NMR to eliminate solvent-shift variability .

- Interlaboratory Calibration : Share reference samples with collaborating labs to align HPLC retention times and MS fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural validation, resolving ambiguities in NMR assignments .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with enzymes (e.g., acetylcholinesterase). Parameterize the pyridine ring and acetic acid group using PM6 semi-empirical methods.

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Validate with in vitro assays (e.g., IC measurements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.